Methanone, (4-(1,1-dimethylethyl)phenyl)(4-nitrophenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methanone, (4-(1,1-dimethylethyl)phenyl)(4-nitrophenyl)-, also known as 4-tert-butyl-4’-nitrobenzophenone, is an organic compound belonging to the class of benzophenones. This compound is characterized by the presence of a methanone group (a carbonyl group bonded to two phenyl groups), with one phenyl group substituted by a tert-butyl group and the other by a nitro group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, (4-(1,1-dimethylethyl)phenyl)(4-nitrophenyl)- typically involves the Friedel-Crafts acylation reaction. This reaction is carried out by reacting 4-tert-butylbenzoyl chloride with 4-nitrobenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is performed under anhydrous conditions to prevent the hydrolysis of the acyl chloride .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors, precise temperature control, and efficient purification techniques such as recrystallization and distillation to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Methanone, (4-(1,1-dimethylethyl)phenyl)(4-nitrophenyl)- undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation: The tert-butyl group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium catalyst.
Oxidation: Potassium permanganate in an acidic medium.
Major Products Formed
Reduction: 4-tert-butyl-4’-aminobenzophenone.
Oxidation: 4-carboxy-4’-nitrobenzophenone.
Substitution: Various substituted benzophenones depending on the substituent introduced.
Scientific Research Applications
Methanone, (4-(1,1-dimethylethyl)phenyl)(4-nitrophenyl)- is used in several scientific research fields:
Chemistry: As a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Medicine: As a potential pharmaceutical intermediate in the development of new drugs.
Industry: In the production of dyes, pigments, and UV-absorbing agents
Mechanism of Action
The mechanism of action of Methanone, (4-(1,1-dimethylethyl)phenyl)(4-nitrophenyl)- involves its interaction with specific molecular targets. For example, the nitro group can undergo reduction to form an amino group, which can then interact with biological molecules such as enzymes and receptors. The tert-butyl group provides steric hindrance, affecting the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Methanone, (4-nitrophenyl)phenyl-: Similar structure but lacks the tert-butyl group.
Methanone, (4-hydroxyphenyl)phenyl-: Contains a hydroxy group instead of a nitro group.
Methanone, (4-chlorophenyl)phenyl-: Contains a chloro group instead of a nitro group
Uniqueness
Methanone, (4-(1,1-dimethylethyl)phenyl)(4-nitrophenyl)- is unique due to the presence of both the tert-butyl and nitro groups, which impart distinct chemical and physical properties. The tert-butyl group provides steric bulk, influencing the compound’s reactivity and interactions, while the nitro group offers electron-withdrawing effects, affecting the compound’s electronic properties .
Properties
CAS No. |
10372-92-6 |
---|---|
Molecular Formula |
C17H17NO3 |
Molecular Weight |
283.32 g/mol |
IUPAC Name |
(4-tert-butylphenyl)-(4-nitrophenyl)methanone |
InChI |
InChI=1S/C17H17NO3/c1-17(2,3)14-8-4-12(5-9-14)16(19)13-6-10-15(11-7-13)18(20)21/h4-11H,1-3H3 |
InChI Key |
KKYQYRVNPAHJNV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.